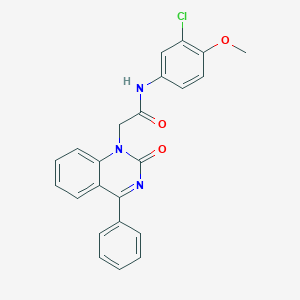

N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O3/c1-30-20-12-11-16(13-18(20)24)25-21(28)14-27-19-10-6-5-9-17(19)22(26-23(27)29)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEQBGXOGQFLCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structural formula is with a molecular weight of approximately 419.87 g/mol. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological properties.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various quinazoline derivatives and their evaluation against cancer cell lines. The results demonstrated that certain derivatives showed potent inhibition of cell proliferation, suggesting that this compound may have similar effects due to its structural analogies with other active quinazolines .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Quinazoline derivatives have been reported to possess antibacterial and antifungal properties. A comparative study on various substituted quinazolines indicated that compounds with specific substitutions exhibited enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria. Although specific data on this compound's activity was not extensively documented, its structural characteristics suggest potential efficacy in this domain .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Studies on related quinazoline compounds have shown that they can inhibit key enzymes involved in cancer progression and microbial resistance. For instance, certain derivatives have been identified as inhibitors of gamma-secretase, a crucial enzyme in the development of Alzheimer's disease . This suggests that this compound might similarly interact with important biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity .

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of this compound. For example, cell viability assays using cancer cell lines can determine the effectiveness of the compound in inhibiting cell growth. Additionally, antimicrobial assays can provide insights into its potential as a therapeutic agent against infections .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C23H18ClN3O3 |

| Molecular Weight | 419.87 g/mol |

| Biological Activities | Anticancer, Antimicrobial |

| Potential Mechanisms | Enzyme inhibition |

| Synthesis Methods | Multi-step organic synthesis |

| Characterization Techniques | NMR, Mass Spectrometry, X-ray Crystallography |

Scientific Research Applications

Anticancer Properties

Research has shown that quinazoline derivatives exhibit significant anticancer activity. A study published in the Egyptian Journal of Chemistry indicated that various synthesized quinazoline derivatives demonstrated potent inhibition of cancer cell proliferation. The structural characteristics of N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide suggest it may exhibit similar effects due to its structural analogies with other active quinazolines.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Quinazoline derivatives are known to possess antibacterial and antifungal activities. Comparative studies have indicated that certain substitutions enhance the antimicrobial effects against both Gram-positive and Gram-negative bacteria. Although specific data on this compound's activity is limited, its structural features imply potential efficacy in this area.

Enzyme Inhibition

This compound may serve as an enzyme inhibitor. Related quinazoline compounds have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance, such as gamma-secretase, which plays a role in Alzheimer’s disease development. This suggests that the compound could interact with important biological targets relevant to these conditions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds.

In Vitro Studies

In vitro assays are essential for evaluating the biological activity of this compound. Cell viability assays using cancer cell lines help determine the compound's effectiveness in inhibiting cell growth. Additionally, antimicrobial assays can provide insights into its potential as a therapeutic agent against infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:

Intermediate Preparation : Start with methyl 2-isothiocyanatobenzoate and glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .

Coupling Reaction : React the oxidized intermediate with N,N′-carbonyldiimidazole (CDI) and a chloroacetamide derivative (e.g., N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide) to form the target compound via nucleophilic substitution .

- Key Reagents :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | H₂O₂, acidic medium | ~75–80 |

| 2 | CDI, DMF, RT | ~60–65 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., Waters MicroMass ZQ 2000 spectrometer) and fragmentation patterns .

- ¹H/¹³C NMR : Analyze proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in quinazolinone ring) and carbon backbone .

- TLC Monitoring : Use silica gel plates with UV detection to track reaction progress (e.g., ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energy barriers for intermediates, identifying optimal pathways. For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation to reduce trial-and-error .

- Solvent/Reagent Screening : Molecular dynamics simulations assess solvent effects (e.g., DMF vs. dichloromethane) on reaction efficiency .

- Data Integration : Machine learning models trained on PubChem data prioritize reagents with high coupling efficiency .

Q. How can researchers resolve discrepancies in crystallographic data for structural elucidation?

- Methodological Answer :

- Multi-Conformational Analysis : In asymmetric units, three molecules may adopt distinct dihedral angles (e.g., 54.8° vs. 77.5° between dichlorophenyl and pyrazolyl rings). Use single-crystal X-ray diffraction (SCXRD) to resolve these conformers .

- Hydrogen Bonding Networks : Identify R₂²(10) dimer formations via N—H⋯O interactions, which stabilize specific conformations. Refinement with SHELX software ensures accurate H-atom placement .

- Validation : Cross-reference with density functional theory (DFT)-optimized geometries to validate experimental bond lengths/angles .

Q. What strategies mitigate conflicting bioactivity data in pharmacological assays?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values, ensuring consistency across replicates .

- Off-Target Profiling : Screen against related receptors (e.g., kinase panels) to rule out non-specific binding .

- Metabolic Stability Tests : Incubate with liver microsomes to assess if metabolite interference skews results .

Data Contradiction Analysis

Q. How to address variability in synthetic yields across different batches?

- Methodological Answer :

- Root-Cause Analysis :

| Factor | Investigation Method | Example Resolution |

|---|---|---|

| Purity of CDI | HPLC with UV detection | Use freshly distilled CDI (>98% purity) |

| Moisture Sensitivity | Karl Fischer titration | Employ anhydrous DMF and glovebox |

- Process Control : Implement real-time FTIR monitoring to detect intermediate degradation .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s mechanism of action?

- Methodological Answer :

- Cell-Free Assays : Fluorescence polarization (FP) to measure binding affinity to target proteins (e.g., quinazolinone-binding kinases) .

- Cell-Based Assays :

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells .

- Target Engagement : CRISPR-engineered reporter lines to validate pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.